1-Methoxy-2-vinyl-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-vinyl-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzimidazole and is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes. In
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-vinyl-1H-benzo[d]imidazole involves its ability to interact with certain enzymes, specifically those involved in DNA and RNA synthesis. This compound acts as a potent inhibitor of these enzymes, preventing their activity and ultimately leading to the inhibition of cell growth. This mechanism of action has been extensively studied and has led to the development of new drugs that target these enzymes.
Biochemical and Physiological Effects
1-Methoxy-2-vinyl-1H-benzo[d]imidazole has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases. In vivo studies have demonstrated its ability to reduce tumor growth in animal models, indicating its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Methoxy-2-vinyl-1H-benzo[d]imidazole in lab experiments include its potent inhibitory activity against certain enzymes, its ability to interact with DNA and RNA, and its unique properties as a building block for the synthesis of new materials. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for the study of 1-Methoxy-2-vinyl-1H-benzo[d]imidazole. One area of interest is the development of new drugs that target the enzymes inhibited by this compound. Another area of interest is the exploration of its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, which could have implications for its use in clinical settings.
Synthesemethoden
The synthesis of 1-Methoxy-2-vinyl-1H-benzo[d]imidazole involves the reaction of o-phenylenediamine with acetic anhydride, followed by the reaction of the resulting product with vinyl acetate in the presence of a catalyst. The final product is obtained by the hydrolysis of the intermediate product. This synthesis method has been extensively studied and optimized, resulting in a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-vinyl-1H-benzo[d]imidazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been shown to have potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs. In biochemistry, it has been studied for its ability to interact with DNA and RNA, which could have implications for the development of new therapies. In materials science, it has been explored for its potential use as a building block for the synthesis of new materials with unique properties.
Eigenschaften
CAS-Nummer |
138972-86-8 |
---|---|
Produktname |
1-Methoxy-2-vinyl-1H-benzo[d]imidazole |
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
2-ethenyl-1-methoxybenzimidazole |
InChI |
InChI=1S/C10H10N2O/c1-3-10-11-8-6-4-5-7-9(8)12(10)13-2/h3-7H,1H2,2H3 |
InChI-Schlüssel |
ZZPIWJVXRQLWKC-UHFFFAOYSA-N |
SMILES |
CON1C2=CC=CC=C2N=C1C=C |
Kanonische SMILES |
CON1C2=CC=CC=C2N=C1C=C |
Synonyme |
1H-Benzimidazole,2-ethenyl-1-methoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.